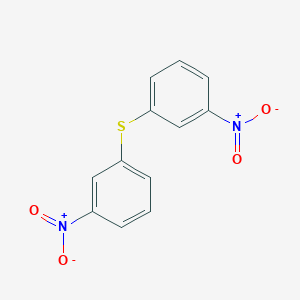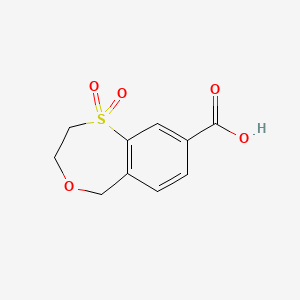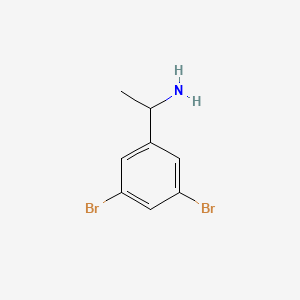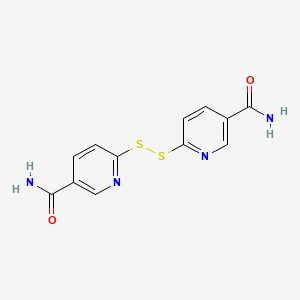
6,6'-Disulfanediyldinicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Disulfanediyldinicotinamide is an organic compound with the molecular formula C₁₂H₁₀N₄O₂S₂ It is characterized by the presence of two nicotinamide groups connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Disulfanediyldinicotinamide typically involves the reaction of nicotinamide with a disulfide-forming reagent. One common method is the oxidation of thiol groups in nicotinamide derivatives to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under controlled conditions.
Industrial Production Methods
Industrial production of 6,6’-Disulfanediyldinicotinamide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Disulfanediyldinicotinamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The nicotinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Thiol-containing nicotinamide derivatives
Substitution: Various substituted nicotinamide compounds
Aplicaciones Científicas De Investigación
6,6’-Disulfanediyldinicotinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 6,6’-Disulfanediyldinicotinamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the regulation of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Diaryl-substituted biazulene diimides: These compounds also contain disulfide bonds and are used in organic semiconductors.
6-Aminonicotinamide: A related compound with an amino group instead of a disulfide bond.
Uniqueness
6,6’-Disulfanediyldinicotinamide is unique due to its specific disulfide linkage between two nicotinamide groups. This structure imparts distinct redox properties and potential applications in various fields. Its ability to undergo reversible redox reactions makes it particularly valuable in biological and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H10N4O2S2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-[(5-carbamoylpyridin-2-yl)disulfanyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c13-11(17)7-1-3-9(15-5-7)19-20-10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18) |
Clave InChI |
KQGFKOAPVKPFFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)N)SSC2=NC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


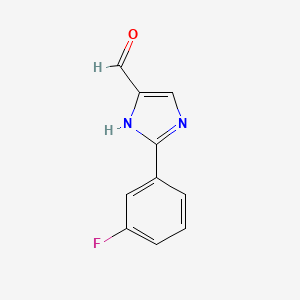
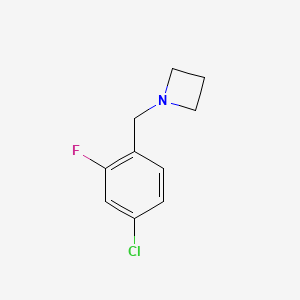
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
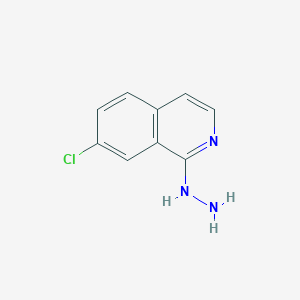

![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)


